7-Acetoxymitragynine
Description
Historical Perspectives and Initial Research on Related Mitragyna Alkaloids
The study of alkaloids from the Mitragyna speciosa tree has a history spanning over a century. acs.org Traditionally, the leaves of the plant have been used for centuries in Southeast Asia by laborers to alleviate fatigue and as a substitute for opium. wikipedia.orgjst.go.jpnih.gov
The scientific investigation into the plant's constituents began in the early 20th century, with the isolation of the primary alkaloid, mitragynine (B136389), in 1921. acs.org However, significant progress in characterizing the wide array of compounds within the leaves accelerated in the 1960s. uthscsa.edu During this period, researchers began to elucidate the complex chemical structures of these substances. jst.go.jp
A pivotal discovery came in 1994 with the first description of 7-hydroxymitragynine (B600473), a minor alkaloid in the leaves that was found to be significantly more potent than mitragynine. wikipedia.org This compound is present in the plant in very low concentrations, typically less than 0.05% of the dried leaf mass, compared to mitragynine, which can constitute up to two-thirds of the total alkaloid content. nih.govwho.intanrclinic.com Further research established that 7-hydroxymitragynine is also a key active metabolite of mitragynine, formed in the liver by cytochrome P450 enzymes. nih.govacs.org This metabolic conversion is considered a crucial factor in the analgesic effects observed after mitragynine administration. nih.gov The exploration of these natural alkaloids paved the way for the creation and investigation of synthetic derivatives like 7-acetoxymitragynine. dergipark.org.tr
| Key Milestones in Mitragyna Alkaloid Research | Description | Reference(s) |
| Traditional Use | For centuries, leaves of Mitragyna speciosa were used in Southeast Asia as a stimulant and opium substitute. | wikipedia.orgjst.go.jpnih.gov |
| 1921 | The primary and most abundant alkaloid, mitragynine, was first reported. | acs.org |
| 1960s | Intensive research period begins, leading to the isolation and characterization of numerous alkaloids. | jst.go.jputhscsa.edu |
| 1994 | 7-hydroxymitragynine, a potent minor alkaloid, was first described. | wikipedia.org |
| 2019 | Research confirms that mitragynine is metabolized into the more potent 7-hydroxymitragynine in mouse and human liver preparations, mediating its analgesic effects. | nih.govacs.org |
Chemical Classification within Indole (B1671886) Alkaloids and Structural Relationship to Mitragynine and 7-Hydroxymitragynine
This compound belongs to the large and diverse class of chemical compounds known as indole alkaloids. wikimedia.orgwikipedia.org Specifically, it is classified as a corynantheine-type monoterpenoid indole alkaloid, sharing a core indoloquinolizidine skeleton with its parent compounds. jst.go.jpontosight.ai The biochemical precursor for this class of alkaloids is the amino acid tryptophan. wikipedia.org
The structural foundation of these compounds is mitragynine. Mitragynine's complex architecture was first fully determined by X-ray crystallography in 1965. uthscsa.edu A key structural variant is 7-hydroxymitragynine, which differs from mitragynine by the presence of a hydroxyl (-OH) group at the C7 position of the indoloquinolizidine core. ontosight.ai This seemingly minor modification results in a significant increase in potency. anrclinic.combiorxiv.org
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Structural Relationship |
| Mitragynine | C₂₃H₃₀N₂O₄ | 398.5 | Parent compound, most abundant alkaloid in Mitragyna speciosa. dergipark.org.tr |
| 7-Hydroxymitragynine | C₂₃H₃₀N₂O₅ | 414.50 | Oxidized metabolite of mitragynine; has a hydroxyl (-OH) group at the C7 position. wikipedia.orgontosight.ai |
| This compound | C₂₅H₃₂N₂O₆ | 456.53 | Acetylated derivative of 7-hydroxymitragynine; has an acetoxy (-OCOCH₃) group at the C7 position. nih.gov |
Structure
2D Structure
3D Structure
Propriétés
Numéro CAS |
174418-81-6 |
|---|---|
Formule moléculaire |
C25H32N2O6 |
Poids moléculaire |
456.5 g/mol |
Nom IUPAC |
methyl (E)-2-[(2S,3S,7aS,12bS)-7a-acetyloxy-3-ethyl-8-methoxy-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C25H32N2O6/c1-6-16-13-27-11-10-25(33-15(2)28)22-19(8-7-9-21(22)31-4)26-23(25)20(27)12-17(16)18(14-30-3)24(29)32-5/h7-9,14,16-17,20H,6,10-13H2,1-5H3/b18-14+/t16-,17+,20+,25+/m1/s1 |
Clé InChI |
RJTCCQKAKCMBTR-XBULZMPJSA-N |
SMILES isomérique |
CC[C@@H]1CN2CC[C@]3(C(=NC4=C3C(=CC=C4)OC)[C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)OC(=O)C |
SMILES canonique |
CCC1CN2CCC3(C(=NC4=C3C(=CC=C4)OC)C2CC1C(=COC)C(=O)OC)OC(=O)C |
Origine du produit |
United States |
Synthetic Strategies and Chemical Derivatization of 7 Acetoxymitragynine
Direct Chemical Synthesis Methodologies for 7-Acetoxymitragynine
The creation of this compound from mitragynine (B136389) is not a single-step acetylation but rather an oxidative process that introduces an acetoxy group at the C7 position of the indole (B1671886) nucleus.
Direct acetylation of the mitragynine molecule to produce this compound is not the standard reported pathway. Instead, the synthesis typically proceeds through an intermediate, 7-hydroxymitragynine (B600473). This intermediate is first generated via oxidation of mitragynine. who.int Subsequently, 7-hydroxymitragynine can be acetylated using standard chemical reagents to yield this compound. This two-step process (oxidation followed by acetylation) is a common strategy for accessing this derivative. Another prominent method involves the direct introduction of the acetoxy group through specific oxidative reactions. dergipark.org.tr
A key method for synthesizing this compound involves the direct oxidative functionalization of mitragynine using lead tetraacetate (Pb(OAc)₄). This reaction yields the 7-acetoxyindolenine derivative of mitragynine. dergipark.org.trresearchgate.netresearchgate.net Research has shown this method produces the desired compound, although sometimes in moderate yields and potentially alongside byproducts, including unusual dimeric compounds. researchgate.netresearchgate.net
Other oxidative reagents are primarily used to synthesize the precursor, 7-hydroxymitragynine, which can then be acetylated. These include:
[Bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA): This hypervalent iodine reagent oxidizes mitragynine to form 7-hydroxymitragynine. who.intgoogle.com
OXONE®: This potassium peroxymonosulfate-based reagent is also effective for the oxidation of mitragynine to 7-hydroxymitragynine and has been described as a superior protocol in some contexts. nih.govnih.gov
Subsequent alkaline hydrolysis of the 7-acetoxyindolenine intermediate produced by lead tetraacetate also yields 7-hydroxymitragynine, often with high efficiency. researchgate.netusm.my
The efficiency and purity of synthetic routes to the 7-substituted mitragynine core vary depending on the chosen reagent. While specific yield data for the direct conversion to this compound is not always extensively detailed, comparisons can be drawn from the synthesis of its immediate precursor, 7-hydroxymitragynine.
One study reported that the treatment of mitragynine with lead tetraacetate resulted in a 50% yield of the intermediate 7-acetoxyindolenine derivative. researchgate.net Subsequent hydrolysis of this intermediate to form 7-hydroxymitragynine was achieved with a 95% yield. researchgate.net Other research has noted that the lead tetraacetate method can be accompanied by the formation of byproducts.
The PIFA method has been reported to produce 7-hydroxymitragynine with a conversion rate of over 95% and a yield of approximately 70% after purification. google.com However, other reports suggest PIFA can give complex product mixtures and lower yields of 7-hydroxymitragynine. nih.gov The OXONE® oxidation protocol is considered advantageous by some researchers as it avoids the use of toxic heavy metals like lead and circumvents a separate hydrolysis step that is necessary when starting with lead tetraacetate. nih.gov Yields for the OXONE®-based oxidation of mitragynine analogues to their 7-hydroxy forms have been reported to be around 50%. nih.gov
| Reagent | Product | Reported Yield | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|
| Lead Tetraacetate (Pb(OAc)₄) | 7-Acetoxyindolenine | ~50% | Directly forms the acetoxy derivative. | Uses toxic heavy metal; can produce byproducts; requires subsequent hydrolysis to get 7-OH. | researchgate.netnih.gov |
| PIFA | 7-Hydroxymitragynine | ~70% | High conversion rate reported in some studies. | Can result in complex mixtures and lower yields. | google.comnih.gov |
| OXONE® | 7-Hydroxymitragynine | ~50% | Avoids toxic heavy metals; simpler one-step process to 7-OH. | Moderate yield. | nih.govnih.gov |
Semisynthetic Approaches to this compound Analogues
Research has expanded beyond the synthesis of this compound to include the creation of its analogues. These efforts focus on the late-stage functionalization of the mitragynine scaffold, which is readily available in multigram quantities from the Mitragyna speciosa plant. nih.gov This approach is more efficient than attempting a total synthesis for each new analogue. nih.govgoogle.com
Strategies have been developed for the selective functionalization of the C11 and C12 positions on the indole ring of mitragynine. nih.gov For instance, C-H borylation can introduce a boronate ester at the C12 position, which can then be converted to various other functional groups. nih.gov Accessing the C11 position has proven more challenging but has been achieved through methods like using a mitragynine-ethylene glycol adduct to direct iridium-catalyzed borylation. nih.gov Once these novel C11- or C12-substituted mitragynine analogues are created, they can be subjected to the established oxidation methods (e.g., using OXONE®) to produce the corresponding 7-hydroxy analogues. nih.gov These can then be acetylated to furnish a diverse library of novel this compound analogues for further research. nih.govelyssabmargolis.com
Total Synthesis Frameworks of Parent Mitragynine Scaffold and Implications for this compound Production Research
The total synthesis of the parent compound, mitragynine, has been accomplished by several research groups. who.intjst.go.jp These synthetic routes are chemically complex, often requiring numerous steps (18-23 in some early reports) to construct the intricate Corynanthe-type indole alkaloid structure. uthscsa.edu
Despite these advances, the low efficiency and high cost associated with total synthesis make it impractical for the large-scale production of mitragynine. uthscsa.edu Consequently, for the purpose of producing this compound and its analogues, the most viable and cost-effective strategy remains the extraction of mitragynine from the dried leaves of the Mitragyna speciosa plant, followed by semi-synthetic modification. who.intuthscsa.edunih.gov This highlights the importance of developing efficient late-stage functionalization and derivatization techniques that can leverage the abundant natural supply of the starting material. nih.govresearchgate.net
Biosynthetic Considerations Relevant to 7 Acetoxymitragynine Research
Elucidation of Mitragynine (B136389) Biosynthetic Pathways in Mitragyna speciosa
The biosynthesis of mitragynine, the parent compound of 7-acetoxymitragynine, is a complex process within the Mitragyna speciosa plant. It involves the convergence of two major metabolic pathways: the shikimate pathway, which produces the indole (B1671886) portion of the molecule, and the monoterpenoid secoiridoid pathway, which generates the terpene-derived component. dergipark.org.tr
The process begins with precursors from primary metabolism. The shikimate pathway converts phosphoenolpyruvate (B93156) and D-erythrose 4-phosphate into chorismate, a critical branch-point metabolite. dergipark.org.tr Chorismate is then converted to anthranilate, which ultimately leads to the formation of tryptamine (B22526). In parallel, the methyl-erythritol phosphate (B84403) (MEP) pathway produces geranyl pyrophosphate (GPP), the precursor to the monoterpenoid secologanin (B1681713). frontiersin.org
The crucial condensation step involves the enzyme strictosidine (B192452) synthase (STR), which links tryptamine and secologanin to form strictosidine. universiteitleiden.nl Strictosidine is a universal intermediate for a vast array of monoterpenoid indole alkaloids (MIAs). biorxiv.org Following its formation, the glucose moiety of strictosidine is cleaved by strictosidine glucosidase (SGD) to yield the reactive strictosidine aglycone. dergipark.org.tr
Recent research has identified key enzymes that direct the biosynthesis from the strictosidine aglycone to the specific corynanthe-type scaffold of mitragynine. acs.orgbiorxiv.org Two medium-chain alcohol dehydrogenases, MsDCS1 and MsDCS2, along with an enol O-methyltransferase (MsEnolMT), convert the aglycone to either (20S)-corynantheidine, the precursor to mitragynine, or its epimer (20R)-corynantheidine, the precursor to speciogynine. acs.org Further enzymatic steps, including hydroxylation at the C9 position and subsequent O-methylation, complete the synthesis of mitragynine. biorxiv.org Interestingly, some studies suggest that the initial stages of biosynthesis may occur in the plant's roots, with the final products accumulating primarily in the leaves. acs.orgmpg.de
| Component | Type | Role/Pathway | Reference |
|---|---|---|---|
| Shikimate Pathway | Metabolic Pathway | Produces tryptamine (indole precursor) | dergipark.org.tr |
| Monoterpenoid Secoiridoid Pathway | Metabolic Pathway | Produces secologanin (terpene precursor) | dergipark.org.tr |
| Tryptamine | Precursor Molecule | Derived from chorismate via the shikimate pathway | universiteitleiden.nl |
| Secologanin | Precursor Molecule | Derived from geranyl pyrophosphate | universiteitleiden.nl |
| Strictosidine | Intermediate | Formed by the condensation of tryptamine and secologanin | biorxiv.org |
| Strictosidine Synthase (STR) | Enzyme | Catalyzes the formation of strictosidine | universiteitleiden.nl |
| Strictosidine Glucosidase (SGD) | Enzyme | Converts strictosidine to strictosidine aglycone | dergipark.org.tr |
| MsDCS1 / MsDCS2 | Enzyme (Dehydrogenase) | Control the stereoselective formation of the corynanthe scaffold | acs.org |
| MsEnolMT | Enzyme (O-methyltransferase) | Converts strictosidine aglycone to corynantheidine (B1225087) isomers | acs.org |
Theoretical Enzymatic or Chemical Biotransformation Pathways Leading to this compound
This compound is not considered a naturally abundant alkaloid in Mitragyna speciosa. It is primarily a semi-synthetic compound derived from mitragynine. The transformation pathway involves a two-step process: oxidation of mitragynine to 7-hydroxymitragynine (B600473), followed by acetylation.
Step 1: Oxidation to 7-Hydroxymitragynine The initial and most critical step is the introduction of a hydroxyl group at the C7 position of the mitragynine scaffold. While 7-hydroxymitragynine is found in trace amounts in kratom leaves (around 1% of total alkaloid content), its formation from mitragynine can be achieved efficiently through chemical synthesis. wikipedia.orgwho.int One documented method involves the reaction of mitragynine with [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) in a solvent system of tetrahydrofuran (B95107) and water under an inert atmosphere. dergipark.org.trgoogle.com This reaction oxidizes the indole nucleus to create the 7-hydroxy derivative. Another reported synthesis method involves treating mitragynine with lead tetraacetate (Pb(OAc)₄), which can lead to the 7-acetoxy derivative directly or the 7-hydroxy derivative after hydrolysis. dergipark.org.tr
From a theoretical enzymatic standpoint, this oxidation is analogous to the metabolic processes observed in mammalian systems, where cytochrome P450 enzymes catalyze the hydroxylation of mitragynine to 7-hydroxymitragynine, as detailed in the following section.
Step 2: Acetylation of 7-Hydroxymitragynine The final step is the esterification of the 7-hydroxyl group. This is a standard chemical reaction where an acetyl group is added to the hydroxyl moiety, converting 7-hydroxymitragynine into this compound. This can be achieved using common acetylating agents. As mentioned, the use of lead tetraacetate (Pb(OAc)₄) on mitragynine can yield this compound in a single pot reaction, accomplishing both the oxidation and subsequent acetylation. dergipark.org.tr Research on related compounds, such as the synthesis of 9-acetoxymitragynine, further supports the chemical feasibility of acetylating hydroxylated positions on the mitragynine scaffold. naturetrust.org
| Step | Transformation | Reagent(s) | Reference |
|---|---|---|---|
| 1 | Oxidation (Mitragynine → 7-Hydroxymitragynine) | [Bis(trifluoroacetoxy)iodo]benzene (PIFA) | dergipark.org.trgoogle.com |
| 2 | Acetylation (7-Hydroxymitragynine → this compound) | Standard acetylating agents | chemicalforums.com |
| 1 & 2 (Combined) | Oxidative Acetylation (Mitragynine → this compound) | Lead tetraacetate (Pb(OAc)₄) | dergipark.org.tr |
In Vitro and In Vivo Studies of Related Oxidative Metabolites in Plant Systems
While research on the metabolic pathways of mitragynine within the plant itself is limited, extensive studies using in vitro and in vivo mammalian systems provide critical insight into the formation of oxidative metabolites, particularly 7-hydroxymitragynine, the direct precursor to this compound. These studies are essential for understanding the potential biotransformation of mitragynine.
In vitro studies using human liver microsomes (HLM) and S9 fractions have demonstrated that mitragynine undergoes extensive phase I metabolism. frontiersin.orgtandfonline.com The primary metabolic pathways identified are O-demethylation and oxidation. tandfonline.comfrontiersin.org The most significant oxidative transformation is the conversion of mitragynine to 7-hydroxymitragynine. frontiersin.orgfrontiersin.org This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP2D6 and CYP2C9. tandfonline.comnih.gov In total, up to thirteen different metabolites have been identified in HLM, with 7-hydroxymitragynine and 9-O-demethylmitragynine being among the most prevalent. frontiersin.orgtandfonline.comfrontiersin.org
In vivo studies in animal models corroborate these findings. Following oral administration of mitragynine to mice, 7-hydroxymitragynine was detected as a major metabolite in both plasma and brain tissue. nih.gov This confirms that the metabolic conversion of mitragynine to its 7-hydroxy derivative is a significant pathway in a living biological system. nih.govacs.org Other metabolites, including mitragynine pseudoindoxyl and 3-dehydromitragynine, have also been identified, highlighting a complex network of oxidative metabolism. nih.govacs.org
| Study Type | System | Key Finding | Primary Enzyme(s) | Reference |
|---|---|---|---|---|
| In Vitro | Human Liver Microsomes (HLM) | Mitragynine is metabolized to multiple oxidative metabolites, including 7-hydroxymitragynine. | CYP3A4 (major), CYP2D6, CYP2C9 | tandfonline.comnih.gov |
| In Vitro | Human S9 Fractions | Identified thirteen metabolites, with O-demethylated and mono-oxidative products being primary. | Cytochrome P450 enzymes | tandfonline.com |
| In Vivo | Mice (C57BL/6) | Mitragynine administered orally is converted to 7-hydroxymitragynine, detectable in plasma and brain. | CYP3A implicated | nih.govacs.org |
| In Vitro | Rat and Human Urine | Identified seven phase I metabolites from hydrolysis and O-demethylation followed by oxidation/reduction. | Not specified | nih.govresearchgate.net |
Pharmacological Characterization of 7 Acetoxymitragynine at the Molecular and Cellular Level
Receptor Binding Profiles and Affinities
The binding affinity of a compound to a receptor is a measure of how tightly it binds. This is often expressed as the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity.
7-Acetoxymitragynine, a semisynthetic derivative of 7-hydroxymitragynine (B600473), displays significant binding affinity for the mu-opioid receptor (MOR). While specific Ki values for this compound are not extensively documented in the provided search results, the parent compound, 7-hydroxymitragynine, has been shown to have a high affinity for MOR. Studies report Ki values for 7-hydroxymitragynine at the human MOR to be in the nanomolar range, indicating strong binding. For instance, one study found a Ki value of 77.9 nM for 7-hydroxymitragynine at the MOR. nih.gov Another study reported a Ki of approximately 21.5 nM at the mouse MOR. nih.gov Given that this compound is an acetylated form of 7-hydroxymitragynine, it is expected to have a similar or potentially altered binding profile, though specific data on this is limited in the provided results. There is no specific information available regarding its selectivity for MOR subtypes.
This compound's interaction with the delta-opioid receptor (DOR) is characterized by a lower binding affinity compared to its affinity for the MOR. For its parent compound, 7-hydroxymitragynine, the Ki value at the DOR has been reported to be 243 nM, which is significantly higher than its MOR affinity, suggesting lower binding strength at the DOR. nih.gov Another study found a Ki of 88.5 nM at the mouse DOR. nih.gov This indicates a degree of selectivity for the MOR over the DOR.
Similar to its interaction with the DOR, this compound's parent compound, 7-hydroxymitragynine, demonstrates a lower binding affinity for the kappa-opioid receptor (KOR) compared to the MOR. Research indicates a Ki value of 220 nM for 7-hydroxymitragynine at the KOR. nih.gov A separate study on mouse receptors reported a Ki of 119.0 nM. nih.gov This further supports the compound's selectivity for the mu-opioid receptor.
Table 1: Binding Affinities (Ki) of 7-Hydroxymitragynine at Opioid Receptors
| Compound | Receptor | Ki (nM) | Source |
|---|---|---|---|
| 7-Hydroxymitragynine | Human Mu-Opioid Receptor (hMOR) | 77.9 | nih.gov |
| 7-Hydroxymitragynine | Mouse Mu-Opioid Receptor (mMOR) | 21.5 ± 0.8 | nih.gov |
| 7-Hydroxymitragynine | Human Delta-Opioid Receptor (hDOR) | 243 | nih.gov |
| 7-Hydroxymitragynine | Mouse Delta-Opioid Receptor (mDOR) | 88.5 ± 9.9 | nih.gov |
| 7-Hydroxymitragynine | Human Kappa-Opioid Receptor (hKOR) | 220 | nih.gov |
| 7-Hydroxymitragynine | Mouse Kappa-Opioid Receptor (mKOR) | 119.0 ± 2.1 | nih.gov |
While detailed binding profiles for this compound at other neurotransmitter receptors are not specified, research on related Kratom alkaloids, such as mitragynine (B136389), indicates interactions with various non-opioid receptors. plos.org Mitragynine has been shown to bind to serotonin (B10506) (5-HT1A and 5-HT2A), dopamine (B1211576) (D2), and alpha-2 adrenergic receptors. consensus.appsemanticscholar.orgwho.intmdpi.com In silico studies predict that mitragynine congeners, which would include this compound, are likely to bind to opioid, adrenergic (Alpha-2A, 2B, 2C), and serotonin (5-HT1A, 2A) receptors. plos.org However, oxidation of mitragynine to 7-hydroxymitragynine appears to weaken its affinity for adrenergic and serotonin receptors while strengthening it for the mu-opioid receptor. plos.org
Receptor Functional Agonism and Antagonism
Functional assays determine the effect of a compound on receptor activity after binding. Agonists activate the receptor, while antagonists block its activation.
Opioid receptors, including the MOR, DOR, and KOR, are G-protein coupled receptors (GPCRs). mdpi.comnih.gov When an agonist binds, it causes a conformational change in the receptor, leading to the activation of intracellular G-proteins. This initiates a signaling cascade that produces the pharmacological effects of the compound.
This compound's parent compound, 7-hydroxymitragynine, is a partial agonist at the mu-opioid receptor. nih.govnih.gov This means it activates the receptor, but not to the same maximal effect as a full agonist like morphine. One study using a [³⁵S]GTPγS stimulation assay at the MOR found that 7-hydroxymitragynine was a partial agonist with a maximal effect (Emax) of 41.3%. nih.gov In another functional assay measuring cAMP levels, 7-hydroxymitragynine was a potent agonist with an EC50 of 48 nM and an Emax of 70% compared to the full agonist DAMGO. nih.gov
A significant characteristic of 7-hydroxymitragynine's signaling is its bias towards the G-protein pathway with little to no recruitment of the β-arrestin pathway. who.intnih.govnih.govmdpi.com In typical opioid signaling, β-arrestin recruitment is associated with receptor desensitization and internalization, as well as some of the adverse effects of opioids. mdpi.com The lack of β-arrestin recruitment by 7-hydroxymitragynine suggests a different signaling profile compared to traditional opioids, classifying it as an "atypical opioid" or a G-protein biased agonist. nih.govnih.govmdpi.com This biased agonism is a key area of research, as it may lead to the development of analgesics with fewer side effects. nih.gov
Table 2: Functional Activity of 7-Hydroxymitragynine at the Mu-Opioid Receptor
| Assay | Parameter | Value | Source |
|---|---|---|---|
| [³⁵S]GTPγS Stimulation | Emax | 41.3% | nih.gov |
| CAMYEL BRET Assay (cAMP) | EC50 | 48 nM | nih.gov |
| CAMYEL BRET Assay (cAMP) | Emax | 70% (vs. DAMGO) | nih.gov |
| β-arrestin Recruitment | Activity | No measurable recruitment | nih.gov |
Compound Names Mentioned in this Article:
this compound
7-Hydroxymitragynine
Mitragynine
Morphine
DAMGO ([D-Ala², N-Me-Phe⁴, Gly⁵-ol]-enkephalin)
Beta-Arrestin Recruitment and Functional Selectivity Assessments
The concept of functional selectivity, or biased agonism, has gained significant traction in opioid research. It describes the ability of a ligand to preferentially activate one signaling pathway over another downstream of the same receptor. For μ-opioid receptors (MORs), the two primary pathways are the G-protein-mediated signaling cascade, which is associated with analgesia, and the β-arrestin recruitment pathway, which has been linked to adverse effects such as respiratory depression and tolerance. wjgnet.comnih.govmdpi.com
Compounds that are G-protein biased, meaning they activate G-protein signaling with minimal or no recruitment of β-arrestin, are of high interest as potentially safer analgesics. nih.govfrontiersin.org Both mitragynine and its more potent metabolite, 7-hydroxymitragynine, have been characterized as G-protein-biased agonists at the MOR. nih.govfrontiersin.organrclinic.com They demonstrate potent activation of G-protein signaling while showing weak or no engagement of the β-arrestin pathway. nih.govfrontiersin.org
While direct experimental data from β-arrestin recruitment assays (such as BRET or PathHunter assays) for this compound are not extensively available in the current body of scientific literature, inferences can be drawn from the well-established structure-activity relationships of mitragynine analogs. Given that the core scaffold of this compound is closely related to mitragynine and 7-hydroxymitragynine, it is hypothesized that it would also exhibit a G-protein biased profile. The structural modifications at the 7-position, while influencing potency and efficacy, are not expected to fundamentally alter the interaction with β-arrestin, a characteristic that appears to be a hallmark of the mitragynine class of alkaloids. However, without direct experimental validation, this remains a well-supported hypothesis rather than a confirmed characteristic.
Intrinsic Efficacy and Potency Determinations in Cellular Assays
The intrinsic efficacy and potency of this compound have been evaluated in cellular assays, providing valuable insights into its pharmacological activity at opioid receptors. One of the key assays used for this purpose is the electrically-stimulated guinea-pig ileum preparation, a classic pharmacological model for assessing the activity of opioid agonists.
In this assay, this compound was found to inhibit the twitch contraction induced by electrical stimulation, which is indicative of opioid agonistic activity. However, its potency and intrinsic activity were markedly reduced compared to both mitragynine and the highly potent 7-hydroxymitragynine. naturetrust.org The pD2 value for this compound, which is the negative logarithm of the molar concentration required to produce 50% of the maximum response (EC50), was determined to be 6.50 ± 0.16. naturetrust.org This indicates a lower potency compared to mitragynine and 7-hydroxymitragynine.
Research has indicated that the introduction of an acetoxy group at the C7 position leads to a significant decrease in both maximum inhibitory effect and relative potency at opioid receptors. naturetrust.org This suggests that while this compound does possess opioid agonist properties, it is a less efficacious and potent compound compared to its parent compounds.
| Compound | Assay | pD2 Value (Mean ± SEM) | Relative Potency Comment |
|---|---|---|---|
| This compound | Guinea-Pig Ileum Twitch Contraction | 6.50 ± 0.16 | Marked reduction in potency and efficacy compared to mitragynine and 7-hydroxymitragynine. naturetrust.org |
| Mitragynine | Guinea-Pig Ileum Twitch Contraction | Not explicitly stated in the provided text, but implied to be higher than this compound. | - |
| 7-Hydroxymitragynine | Guinea-Pig Ileum Twitch Contraction | Not explicitly stated in the provided text, but implied to be significantly higher than this compound. | Significantly more potent than mitragynine. |
| Morphine | Guinea-Pig Ileum Twitch Contraction | Not explicitly stated in the provided text. | Standard reference opioid agonist. |
Structure-Activity Relationship (SAR) Studies on the 7-Position
Impact of Acetoxy Group at C7 on Receptor Interactions
The modification of the mitragynine scaffold at the 7-position has been a key area of investigation in structure-activity relationship (SAR) studies. The introduction of an acetoxy group at this position to form this compound has a discernible impact on the compound's interaction with opioid receptors.
The presence of the acetoxy group at C7 significantly diminishes both the intrinsic activity and potency of the molecule compared to mitragynine. naturetrust.org This suggests that the bulk and electronic properties of the acetoxy group are less favorable for optimal receptor binding and activation than the hydrogen atom in mitragynine or the hydroxyl group in 7-hydroxymitragynine. The addition of a bulkier group at this position may introduce steric hindrance, preventing the ligand from adopting the ideal conformation for a high-affinity interaction with the binding pocket of the μ-opioid receptor.
Furthermore, the electronic nature of the acetoxy group, being an ester, differs from the hydroxyl group, which can act as a hydrogen bond donor. This difference in hydrogen bonding capability is thought to be a critical factor in the reduced potency, as hydrogen bonding interactions are often crucial for stabilizing the ligand-receptor complex.
Comparative SAR Analysis with 7-Hydroxymitragynine and Mitragynine
A comparative analysis of this compound with its parent compounds, mitragynine and 7-hydroxymitragynine, clearly illustrates the critical role of the substituent at the C7 position in determining opioid receptor activity.
Mitragynine: The parent compound, with a hydrogen atom at the C7 position, exhibits partial agonism at the μ-opioid receptor. frontiersin.orgdergipark.org.tr
7-Hydroxymitragynine: The introduction of a hydroxyl group at the C7 position dramatically increases potency, making 7-hydroxymitragynine significantly more potent than both mitragynine and even morphine in some assays. naturetrust.org This enhancement is attributed to the ability of the hydroxyl group to form a key hydrogen bond within the receptor binding site, thereby stabilizing the interaction.
This compound: Replacing the hydroxyl group with an acetoxy group leads to a substantial decrease in both potency and efficacy. naturetrust.org This demonstrates that not just any substitution at the C7 position is beneficial. The specific properties of the substituent are paramount. The bulky acetoxy group likely disrupts the optimal fit in the receptor, and its inability to act as a hydrogen bond donor in the same manner as a hydroxyl group further weakens the interaction.
This comparative SAR underscores that a small, hydrogen-bond-donating group at the C7 position is optimal for high-affinity binding and potent agonism at the μ-opioid receptor within this series of compounds.
| Compound | Substituent at C7 | Relative Opioid Receptor Activity | Postulated Reason for Activity Profile |
|---|---|---|---|
| Mitragynine | Hydrogen | Moderate partial agonist. frontiersin.orgdergipark.org.tr | Baseline activity for the scaffold. |
| 7-Hydroxymitragynine | Hydroxyl (-OH) | Potent partial agonist, significantly more potent than mitragynine. naturetrust.org | Ability to form a crucial hydrogen bond within the receptor binding site. |
| This compound | Acetoxy (-OCOCH3) | Significantly reduced potency and efficacy compared to mitragynine and 7-hydroxymitragynine. naturetrust.org | Steric hindrance from the bulkier group and lack of optimal hydrogen bonding capability. |
Receptor-Mediated Cellular and Molecular Mechanisms of Action
The cellular and molecular mechanisms of action of this compound are understood to be primarily mediated through its interaction with the μ-opioid receptor (MOR), a member of the G-protein coupled receptor (GPCR) superfamily. dergipark.org.tr Upon binding to the MOR, this compound acts as a partial agonist, initiating a cascade of intracellular signaling events.
The binding of an agonist to the MOR induces a conformational change in the receptor, leading to the activation of intracellular heterotrimeric G-proteins, specifically of the Gi/o family. This activation results in the dissociation of the Gα and Gβγ subunits. The Gα subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). The Gβγ subunits can modulate various downstream effectors, including ion channels. A key consequence of MOR activation is the inhibition of voltage-gated calcium channels and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels. This leads to a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, which is the basis for the analgesic effects of opioids.
As discussed in the context of functional selectivity, the mitragynine class of alkaloids, including by extension this compound, is thought to preferentially activate this G-protein signaling pathway with minimal engagement of the β-arrestin pathway. nih.govfrontiersin.org This biased agonism is a key feature of their molecular mechanism and is a subject of intense research for its potential to separate therapeutic effects from adverse side effects. The reduced potency and efficacy of this compound compared to its parent compounds suggest that while it engages these same pathways, it does so less efficiently. naturetrust.org
Metabolic Pathways and Enzyme Interactions in Preclinical Research
In Vitro Metabolic Stability and Biotransformation of 7-Acetoxymitragynine
Preclinical research indicates that this compound is readily biotransformed. The primary metabolic pathway is the hydrolysis of its acetate (B1210297) group, converting it to the more pharmacologically active compound, 7-hydroxymitragynine (B600473). This conversion is anticipated to be rapid in biological matrices.
While direct in vitro metabolic stability data for this compound is limited, the stability of its principal metabolite, 7-hydroxymitragynine, has been investigated. In studies using human liver microsomes, 7-hydroxymitragynine was found to be relatively stable, with more than 90% of the compound remaining after a 40-minute incubation period. nih.gov This suggests that once formed, 7-hydroxymitragynine is not rapidly degraded by phase I metabolic enzymes. nih.gov Another study reported a half-life of approximately 24 minutes for 7-hydroxymitragynine in human liver microsomes.
It is important to note that both mitragynine (B136389) and 7-hydroxymitragynine have been shown to be stable in mouse plasma, indicating that plasma esterases may not play a significant role in the biotransformation of these related compounds. nih.gov
Table 1: In Vitro Metabolic Stability of 7-Hydroxymitragynine
| System | Compound | Parameter | Value |
| Human Liver Microsomes | 7-Hydroxymitragynine | Remaining after 40 min | >90% |
| Human Liver Microsomes | 7-Hydroxymitragynine | Half-life (t½) | ~24 min |
Role of Cytochrome P450 (CYP) Isoforms in this compound Metabolism
Given that the primary metabolic step for this compound is hydrolysis to 7-hydroxymitragynine, the subsequent metabolism of 7-hydroxymitragynine is of key interest. The metabolism of the parent compound, mitragynine, to 7-hydroxymitragynine is primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoform. nih.govdergipark.org.trmmjoutcomes.org This conversion is considered a crucial activation step, as 7-hydroxymitragynine is a more potent opioid receptor agonist than mitragynine. dergipark.org.tr
In vitro studies using human liver microsomes have demonstrated that the formation of 7-hydroxymitragynine from mitragynine is significantly inhibited by ketoconazole, a known CYP3A4 inhibitor. nih.gov This confirms the central role of CYP3A4 in this specific metabolic pathway. While direct studies on this compound are lacking, it is plausible that after its initial hydrolysis, the resulting 7-hydroxymitragynine would be subject to the same metabolic enzymes as the naturally occurring compound.
Interactions with Drug-Metabolizing Enzymes (DMEs) and Efflux Transporters (e.g., P-glycoprotein) in Preclinical Models
The interaction of this compound with drug-metabolizing enzymes and efflux transporters is largely inferred from studies on its active metabolite, 7-hydroxymitragynine, and the parent compound, mitragynine.
Both mitragynine and 7-hydroxymitragynine have been shown to inhibit the efflux transporter P-glycoprotein (P-gp). wjgnet.com P-gp is a critical protein involved in limiting the entry of various substances into the brain. Inhibition of P-gp can lead to increased brain penetration of co-administered drugs that are P-gp substrates.
In vitro studies have demonstrated that both mitragynine and 7-hydroxymitragynine can inhibit P-gp, which may have implications for drug-drug interactions. wjgnet.com Furthermore, mitragynine has been shown to be a competitive inhibitor of CYP2D6 and a time-dependent inhibitor of CYP3A4, suggesting a potential for clinically significant drug interactions. nih.govresearchgate.netdoi.org
Identification and Characterization of Metabolites in Research Samples
The primary and most significant metabolite of this compound identified in preclinical research is 7-hydroxymitragynine. This is due to the expected rapid in vivo hydrolysis of the acetyl group.
Further metabolism of 7-hydroxymitragynine can occur. For instance, mitragynine pseudoindoxyl is a known metabolite of 7-hydroxymitragynine. who.int The metabolic profile of mitragynine itself is more complex, involving phase I reactions such as O-demethylation and hydrolysis of the methyl ester group, followed by phase II conjugation reactions. frontiersin.org The major phase I metabolites of mitragynine include 7-hydroxymitragynine and 9-O-demethylmitragynine. frontiersin.org
Advanced Analytical Methodologies for 7 Acetoxymitragynine Quantification and Identification in Research
Chromatographic Separation Techniques
Chromatographic techniques are fundamental in separating 7-acetoxymitragynine from complex matrices, such as those found in botanical extracts or biological samples. These methods are essential for both qualitative identification and quantitative analysis.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of alkaloids like this compound. Method development often involves optimizing the separation of multiple alkaloids present in a sample. For instance, a method developed for mitragynine (B136389) and its related alkaloids, including 7-hydroxymitragynine (B600473), utilized a fused-core C18 EVO column with a gradient separation. oup.com The mobile phase consisted of ammonium (B1175870) bicarbonate (pH 9.5) and acetonitrile (B52724), achieving separation in 18 minutes. oup.com Validation of such methods is critical and typically follows guidelines from bodies like AOAC INTERNATIONAL, assessing parameters such as linearity, accuracy, precision, and robustness. oup.comnih.gov
For complex mixtures, achieving a baseline resolution for all components can be challenging. oup.com A resolution of ≥1.5 is generally considered acceptable for closely eluting compounds like 7-hydroxymitragynine and mitragynine. oup.comresearchgate.net The development of reliable HPLC methods is crucial for clarifying inconsistencies in analysis and ensuring accurate quantification. oup.com
Table 1: Example HPLC Method Parameters for Kratom Alkaloids
| Parameter | Condition |
|---|---|
| Column | Fused-core C18 EVO |
| Mobile Phase | Gradient of Ammonium Bicarbonate (pH 9.5) and Acetonitrile |
| Run Time | 18 minutes |
| Detection | UV at 226 nm |
| Calibration Range (Mitragynine) | 1.0–500 μg/mL |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Quantification
For highly sensitive and selective analysis, particularly at trace levels, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. This technique is capable of detecting and quantifying minute amounts of substances in complex matrices like plasma or hair. nih.govnih.gov
An ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was developed to quantify ten key kratom alkaloids, including 7-hydroxymitragynine. nih.govnih.gov This method employed an Acquity BEH C18 column with a gradient elution using acetonitrile and an aqueous ammonium acetate (B1210297) buffer. nih.govnih.gov The method demonstrated linearity over a concentration range of 1–200 ng/mL for each alkaloid. nih.govnih.gov
LC-MS/MS methods are validated for accuracy, precision, and stability. nih.govnih.gov In a study analyzing mitragynine and 7-hydroxymitragynine in hair, the limits of detection were as low as 2 pg/mg and 20 pg/mg, respectively. nih.gov Another method for analyzing these compounds in urine achieved detection limits of 0.002581 ng/mL for mitragynine and 0.06910 ng/mL for 7-hydroxymitragynine. mdpi.com These sensitive methods are crucial for pharmacokinetic studies and forensic analysis. nih.govnih.gov
Table 2: UPLC-MS/MS Method Details for Kratom Alkaloid Quantification
| Parameter | Details |
|---|---|
| Chromatography System | Waters Acquity UPLC |
| Column | Acquity BEH C18 (1.7 μm, 2.1 × 100 mm) |
| Mobile Phase | Gradient of aqueous ammonium acetate buffer (10mM, pH 3.5) and acetonitrile |
| Flow Rate | 0.35 mL/min |
| Total Analysis Time | 22.5 minutes |
| Detection | Tandem Mass Spectrometry |
| Linear Range | 1–200 ng/mL |
Supercritical Fluid Chromatography (SFC) for High-Resolution Separations
Supercritical Fluid Chromatography (SFC) is a powerful separation technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. teledynelabs.com This hybrid of gas and liquid chromatography offers high-resolution separations in shorter timeframes compared to traditional HPLC. teledynelabs.comchemrxiv.org The low viscosity and high diffusivity of supercritical CO2 allow for higher mobile phase velocities without compromising efficiency, leading to faster analysis and equilibration times. chromatographyonline.com
SFC is particularly advantageous for the separation of chiral compounds and complex mixtures. chromatographyonline.comfagg.be The technique's versatility is enhanced by the use of co-solvents, which can be adjusted to optimize selectivity and resolution. chemrxiv.org SFC is considered a "green" alternative to traditional chromatographic techniques due to the use of non-toxic CO2 and reduced consumption of organic solvents. researchgate.netchromatographyonline.com While specific applications for this compound are not widely published, the capabilities of SFC make it a promising tool for the high-resolution separation of this and other related alkaloids.
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. alwsci.com For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility. alwsci.comchemrxiv.org Common derivatization methods include silylation, acylation, and alkylation, which convert polar functional groups into less polar, more volatile derivatives. jfda-online.com
GC-MS offers excellent separation efficiency and is a well-established platform for metabolomics and the analysis of various compounds, including alkaloids. chemrxiv.orgnih.gov While LC-MS is more commonly reported for the analysis of kratom alkaloids, GC-MS can be employed for both initial screening and spectral confirmation. researchgate.net The choice of derivatization reagent is crucial and depends on the functional groups present in the analyte. jfda-online.com
Spectroscopic and Spectrometric Characterization Methods
Spectroscopic and spectrometric methods are indispensable for the definitive structural elucidation of molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique for determining the precise molecular structure of organic compounds. omicsonline.orgmdpi.com It provides detailed information about the chemical environment of atomic nuclei, allowing for the comprehensive elucidation of a molecule's three-dimensional structure. omicsonline.orgfepbl.com
For complex molecules like alkaloids, both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed. nih.govnumberanalytics.com 1H NMR provides information on proton environments, while 13C NMR reveals the carbon framework of the molecule. mdpi.com Complete characterization of mitragynine and its diastereomers has been achieved using NMR and mass spectrometry analyses. nih.gov The structural elucidation of synthesized analogs, including this compound, would rely heavily on these spectroscopic methods to confirm their identity and purity. usm.my
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique for the unambiguous confirmation of the molecular formula of this compound. researchgate.net Unlike standard mass spectrometry, HRMS provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This high level of precision allows researchers to distinguish between compounds with the same nominal mass but different elemental compositions.
For this compound (C₂₅H₃₂N₂O₆), HRMS can determine its monoisotopic mass with a high degree of accuracy, thereby confirming its elemental composition. nih.gov This is crucial for differentiating it from other structurally similar alkaloids or potential contaminants that may be present in a sample. hpst.cz The technique is often coupled with liquid chromatography (LC-HRMS) to separate complex mixtures before mass analysis, enhancing its specificity and sensitivity. researchgate.net
Key HRMS Parameters for this compound:
| Parameter | Value | Reference |
| Molecular Formula | C₂₅H₃₂N₂O₆ | nih.gov |
| Molecular Weight | 456.53 g/mol | nih.gov |
| InChIKey | RJTCCQKAKCMBTR-XBULZMPJSA-N | nih.gov |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems. researchgate.net The UV-Vis spectrum of this compound would exhibit characteristic absorbance maxima (λmax) that can aid in its identification and quantification. In a study analyzing mitragynine, the detection wavelength was set to 225 nm and 219.9 nm for mitragynine and 7-hydroxymitragynine respectively. researchgate.net It is plausible that the optimal wavelength for detecting this compound would be within a similar range.
X-ray Crystallography for Three-Dimensional Structural Determination of Isolated Compounds
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique involves directing X-rays at a single crystal of the compound of interest. The resulting diffraction pattern is then used to construct a detailed 3D model of the molecule. mdpi.com
Rigorous Method Validation Parameters in Research Settings
To ensure the reliability and validity of quantitative data for this compound, analytical methods must undergo rigorous validation. This process involves evaluating several key parameters to demonstrate that the method is suitable for its intended purpose.
Assessment of Linearity and Calibration Range
Linearity refers to the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gov The calibration range is the span of concentrations over which the method is shown to be linear, accurate, and precise.
In a typical validation study, a series of calibration standards of this compound at different known concentrations would be prepared and analyzed. The response of the analytical instrument is then plotted against the concentration, and a linear regression analysis is performed. The correlation coefficient (r²) is a key indicator of linearity, with a value greater than 0.99 generally considered acceptable. nih.govnih.gov For instance, a validated UPLC-MS/MS method for 7-hydroxymitragynine demonstrated linearity over a range of 10 to 4000 ng/mL with an r² of 0.999. nih.gov Similarly, an HPLC-PDA method for mitragynine was linear from 0.1 to 5.0 μg/mL with a correlation coefficient of 0.9997. researchgate.net
Example of Linearity Data for a Related Compound (7-hydroxymitragynine):
| Parameter | Value | Reference |
| Calibration Range | 10 - 4000 ng/mL | nih.gov |
| Correlation Coefficient (r²) | 0.999 | nih.gov |
Evaluation of Selectivity and Specificity
Selectivity and specificity are crucial parameters that ensure the analytical method can accurately measure the analyte of interest without interference from other components in the sample matrix. researchgate.net Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
In the context of this compound analysis, this means the method must be able to distinguish it from other related alkaloids like mitragynine, 7-hydroxymitragynine, and their diastereomers. hpst.czfrontiersin.org This is often achieved through chromatographic separation coupled with a selective detector, such as a mass spectrometer operating in multiple reaction monitoring (MRM) mode. nih.govlcms.cz The absence of interfering peaks at the retention time of this compound in blank matrix samples would demonstrate the method's specificity.
Determination of Accuracy and Precision
Accuracy refers to the closeness of a measured value to the true or accepted value, while precision refers to the closeness of repeated measurements to each other. hawaii.eduwikipedia.orgebsco.comscribd.com Both are critical for ensuring the reliability of quantitative data.
Accuracy is typically determined by performing recovery studies. A known amount of this compound standard is added (spiked) into a blank matrix, and the sample is then analyzed. The percentage of the spiked analyte that is detected by the method is the recovery. A validated method for 7-hydroxymitragynine showed accuracy within 96.5% to 104.0%. nih.gov
Precision is evaluated at two levels:
Intra-day precision (repeatability): The precision of the method when performed by the same analyst on the same day with the same equipment.
Inter-day precision (intermediate precision): The precision of the method when performed on different days, by different analysts, or with different equipment.
Precision is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV) of a series of measurements. For bioanalytical methods, an RSD of less than 15% is generally considered acceptable. nih.gov A study on 7-hydroxymitragynine reported intra- and inter-day precision with an RSD of less than 15%. nih.gov
Establishment of Limits of Detection (LOD) and Quantification (LOQ)
The limit of detection (LOD) and limit of quantification (LOQ) are fundamental parameters in method validation, defining the sensitivity of an analytical procedure. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, though not necessarily quantified with acceptable precision and accuracy. The LOQ is the lowest concentration that can be measured with a defined level of precision and accuracy.
For the primary alkaloids in kratom, such as mitragynine and 7-hydroxymitragynine, these limits are typically established using signal-to-noise ratios or calculations based on the standard deviation of the response and the slope of the calibration curve. For instance, in LC-MS/MS methods developed for 7-hydroxymitragynine in biological matrices like plasma or urine, the LOQ can be as low as sub-nanogram per milliliter levels, demonstrating high sensitivity.
Although specific peer-reviewed studies detailing the LOD and LOQ for this compound are not widely available, the development of such a method would follow a similar empirical process. Researchers would prepare a series of increasingly dilute solutions of a certified this compound reference standard and inject them into the analytical instrument.
Hypothetical Data Table for LOD/LOQ Establishment:
The table below illustrates the typical range of LOD and LOQ values found for related kratom alkaloids in various matrices, which would be analogous to the targets for a new this compound method.
| Analyte | Matrix | Analytical Method | LOD | LOQ |
| 7-Hydroxymitragynine | Human Urine | LC-MS/MS | 0.069 ng/mL | 0.209 ng/mL |
| 7-Hydroxymitragynine | Rat Plasma | UPLC-MS/MS | Not Reported | 10 ng/mL |
| Mitragynine | Human Urine | LC-MS/MS | 0.0026 ng/mL | 0.0078 ng/mL |
| Mitragynine | Hair | LC-MS/MS | 2 pg/mg | 4 pg/mg |
| Mitragynine | Raw Plant Material | HPLC-PDA | 0.14 µg/mL | 0.45 µg/mL |
This table is for illustrative purposes based on data for related compounds and does not represent published data for this compound.
Analysis of Recovery and Method Robustness
Recovery
The recovery of an analytical method refers to the efficiency of the extraction process—how much of the analyte of interest is successfully extracted from the sample matrix and transferred to the final extract for analysis. It is a critical parameter for ensuring the accuracy of the final quantified result. Recovery is typically assessed by comparing the analytical response of an analyte in a pre-extracted spiked sample to the response of a post-extracted spiked sample at the same concentration. This is usually performed at low, medium, and high concentrations across the calibration range.
For complex matrices, achieving high and consistent recovery is a significant goal of method development. For related alkaloids, extraction recoveries are often in the range of 60-110%. The specific recovery for this compound would depend on its physicochemical properties, the chosen extraction solvent, and the pH conditions used during a liquid-liquid or solid-phase extraction procedure.
Method Robustness
Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during routine use. To test robustness, key analytical parameters are slightly varied. These can include:
The pH of the mobile phase
The composition of the mobile phase (e.g., ±2% variation in solvent ratio)
The column temperature (e.g., ±5°C)
The flow rate (e.g., ±0.1 mL/min)
Different batches of analytical columns
The effect of these variations on the analytical results (e.g., peak area, retention time, and resolution) is then evaluated. The method is considered robust if the results remain within acceptable criteria of precision and accuracy despite these minor changes. While specific robustness studies for this compound are not documented in available literature, any new analytical method for its quantification would require such an evaluation to be considered fully validated.
Illustrative Data Table for Recovery and Robustness:
This table demonstrates how recovery and robustness data for a hypothetical this compound method might be presented.
| Validation Parameter | Test | Specification | Hypothetical Result |
| Recovery | Extraction Efficiency at Low, Medium, High QC Levels | Consistent recovery, typically 80-120% | 85-95% |
| Robustness | Mobile Phase Composition (±2% Acetonitrile) | RSD < 15% | Pass |
| pH of Aqueous Mobile Phase (±0.2 units) | RSD < 15% | Pass | |
| Column Temperature (±5°C) | RSD < 15% | Pass | |
| Flow Rate (±0.1 mL/min) | RSD < 15% | Pass |
This table is for illustrative purposes and does not represent published data for this compound.
Preclinical Research Models and in Vitro Systems for 7 Acetoxymitragynine Studies
Isolated Organ and Tissue Preparations in Pharmacological Research (e.g., Guinea-pig Ileum, Mouse Vas Deferens)
Classical pharmacological preparations, such as the guinea-pig ileum and mouse vas deferens, are invaluable for studying the functional effects of compounds on neurally-mediated muscle contractions. These tissues are densely populated with opioid receptors (the guinea-pig ileum is rich in mu- and kappa-receptors, while the mouse vas deferens primarily expresses mu- and delta-receptors) and serve as robust models for assessing opioid agonist and antagonist activity. opioids.wikibioline.org.brmeddic.jp
In these assays, a segment of the tissue is suspended in an organ bath and electrically stimulated to induce twitch contractions. rjptsimlab.comdrnaitiktrivedi.com The addition of an opioid agonist inhibits these contractions in a concentration-dependent manner by acting on presynaptic opioid receptors, which reduces the release of excitatory neurotransmitters like acetylcholine.
Research on mitragynine (B136389) derivatives has utilized these systems extensively. Studies have shown that introducing an acetoxy group at the C7 position, as in 7-acetoxymitragynine, results in a marked reduction in both maximum inhibition and potency at opioid receptors in the guinea-pig ileum compared to the parent compound, 7-hydroxymitragynine (B600473). naturetrust.org Specifically, this compound displayed a pD₂ value of 6.50. naturetrust.org The pD₂ is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal response. For comparison, 7-hydroxymitragynine is significantly more potent, with a potency reported to be 17 times that of morphine in the same preparation. naturetrust.org
Table 2: Activity of Mitragynine Derivatives in Guinea-Pig Ileum Twitch Assay
| Compound | pD₂ Value | Relative Potency vs. Morphine | Reference |
|---|---|---|---|
| This compound | 6.50 ± 0.16 | Reduced | naturetrust.org |
| 7-Hydroxymitragynine | Not explicitly stated, but high | ~17x higher | naturetrust.org |
| Mitragynine | Not explicitly stated, but low | Less potent | naturetrust.org |
| Morphine | Reference standard | 1x | naturetrust.org |
Microsomal and Hepatocyte Systems for In Vitro Metabolism and Enzyme Inhibition Studies
Understanding the metabolic fate of a compound is crucial. In vitro systems like liver microsomes and hepatocytes are the primary tools for these investigations. dls.comnih.govbiorxiv.org Microsomes are vesicles formed from the endoplasmic reticulum of liver cells and contain a high concentration of Phase I metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily. nih.gov Hepatocytes, being intact liver cells, contain both Phase I and Phase II enzymes and are considered the gold standard for in vitro metabolism studies. dls.com
For this compound, it is hypothesized to be a prodrug that is rapidly hydrolyzed to 7-hydroxymitragynine by esterase enzymes present in the body. Subsequent metabolism would then follow the pathways established for 7-hydroxymitragynine and its parent compound, mitragynine.
Studies using human liver microsomes (HLMs) have shown that mitragynine is metabolized to 7-hydroxymitragynine, a conversion mediated primarily by the CYP3A4 and CYP2D6 enzymes. chemrxiv.orgchemrxiv.orgnih.gov Further investigations have focused on the potential for these alkaloids to cause drug-drug interactions by inhibiting CYP enzymes. Using isoform-specific probe substrates, researchers have determined the half-maximal inhibitory concentrations (IC₅₀) of various alkaloids. Mitragynine has been identified as a potent competitive inhibitor of CYP2D6 and a moderate inhibitor of CYP3A4 and CYP2C19. wjgnet.comnih.gov In contrast, 7-hydroxymitragynine has been shown to be a much weaker inhibitor of these enzymes compared to mitragynine. nih.govresearchgate.net This suggests that the metabolic conversion of mitragynine to 7-hydroxymitragynine might reduce the potential for certain drug-drug interactions. wjgnet.com
Table 3: Cytochrome P450 (CYP) Inhibition by Mitragynine Alkaloids in Human Liver Microsomes
| Alkaloid | CYP Isoform | Inhibition (IC₅₀) | Type of Inhibition | Reference |
|---|---|---|---|---|
| Mitragynine | CYP2D6 | 2.2 µM | Competitive | nih.gov |
| Mitragynine | CYP3A4/5 | 11.4 µM | Moderate Inhibition | nih.gov |
| Mitragynine | CYP2C19 | 10.5 µM | Moderate Inhibition | nih.gov |
| 7-Hydroxymitragynine | CYP2D6 | > 45 µM | Weak/No Inhibition | nih.gov |
| 7-Hydroxymitragynine | CYP3A4/5 | > 45 µM | Weak/No Inhibition | nih.gov |
| 7-Hydroxymitragynine | CYP2C19 | > 45 µM | Weak/No Inhibition | nih.gov |
Animal Models for Investigating Molecular and Cellular Basis of Biological Actions (e.g., Receptor Occupancy, Central Nervous System Penetration)
Animal models, typically rodents, are essential for understanding the in vivo pharmacology of a compound, including its ability to reach its target site in the central nervous system (CNS). chula.ac.th For centrally acting drugs like this compound, assessing blood-brain barrier (BBB) penetration and receptor occupancy in the brain is critical.
Pharmacokinetic studies in mice and rats are conducted to determine the concentration of the compound and its metabolites in both plasma and brain tissue over time. nih.gov The ratio of the concentration in the brain to that in the plasma (Kp) provides an initial measure of BBB penetration. More advanced studies calculate the unbound brain-to-plasma concentration ratio (Kp,uu), which accounts for protein binding and gives a more accurate measure of the compound's ability to cross the BBB. nih.gov
Studies comparing mitragynine and its active metabolite, 7-hydroxymitragynine, have revealed significant differences in their CNS penetration. Mitragynine exhibits higher permeability across the BBB and greater brain tissue uptake compared to 7-hydroxymitragynine. nih.govresearchgate.net However, once in the brain, 7-hydroxymitragynine appears to have more restricted cellular transport, which may affect its availability at the receptor site. nih.gov
Table 4: Comparative Blood-Brain Barrier (BBB) Transport of Mitragynine and 7-Hydroxymitragynine
| Compound | Model | Finding | Reference |
|---|---|---|---|
| Mitragynine | In Vitro Porcine Model | Higher BBB permeability than 7-hydroxymitragynine. | researchgate.net |
| 7-Hydroxymitragynine | In Vitro Porcine Model | Lower BBB permeability than mitragynine. | researchgate.net |
| Mitragynine | In Vivo Rat Model | Extensive efflux at the BBB; 18-fold higher brain tissue uptake than 7-HMG. | nih.gov |
| 7-Hydroxymitragynine | In Vivo Rat Model | Extensive efflux at the BBB; restricted cellular barrier transport within the brain. | nih.gov |
Emerging Research Directions and Future Perspectives for 7 Acetoxymitragynine Studies
Development of Novel Chemical Probes for Receptor Mapping and Mechanism Elucidation
The development of novel chemical probes derived from 7-acetoxymitragynine is a critical step in dissecting its complex pharmacology. These probes are instrumental in mapping the binding sites and allosteric modulation sites on opioid receptors. By incorporating reporter tags such as fluorescent labels or radioactive isotopes into the this compound scaffold, researchers can visualize and quantify the interactions between the ligand and its receptor targets. This allows for a more precise understanding of the conformational changes induced upon binding and the subsequent initiation of signaling cascades.
Furthermore, these chemical probes can help in elucidating the mechanism of action of this compound. For instance, photoaffinity labels can be incorporated to create covalent bonds with the receptor upon photoactivation, enabling the identification of specific amino acid residues involved in the binding pocket. This detailed structural information is invaluable for understanding the molecular basis of its high potency and functional selectivity. The insights gained from these studies will not only clarify the pharmacology of this compound but also pave the way for the design of more sophisticated therapeutic agents. Minor alkaloids from kratom, though less potent, serve as excellent starting points for chemical diversification to create probes with distinct efficacy and signaling profiles to investigate opioid actions.
Rational Design and Synthesis of this compound Derivatives with Tuned Pharmacological Profiles
Rational drug design, guided by computational modeling and a deep understanding of structure-activity relationships (SAR), is a promising avenue for the development of this compound derivatives with tailored pharmacological properties. The goal is to synthesize analogs that retain the potent analgesic effects while minimizing adverse effects commonly associated with traditional opioids.
One key strategy involves the modification of the C7-acetoxy group to explore how different ester functionalities impact potency, efficacy, and signaling bias. Additionally, substitutions at other positions on the mitragynine (B136389) scaffold, such as the C11 position, have been shown to significantly modulate opioid receptor signaling efficacy. For example, introducing a fluorine substituent at the C11 position of 7-hydroxymitragynine (B600473), a closely related compound, transforms it into a lower efficacy agonist. This highlights the potential for fine-tuning the pharmacological profile of these molecules. Through systematic chemical synthesis and pharmacological evaluation, it is possible to create a library of this compound derivatives with a spectrum of activities, from full agonists to partial agonists or even antagonists, with varying degrees of G protein versus β-arrestin pathway activation.
Table 1: Pharmacological Data of 7-Hydroxymitragynine Analogs at the Mu-Opioid Receptor (MOR)
| Compound | Substituent at C11 | mMOR Binding Affinity (Ki, nM) | hMOR Binding Affinity (Ki, nM) | mMOR Efficacy (Emax, % vs DAMGO) |
| 7-OH | H | 1.5 ± 0.3 | 2.5 ± 0.5 | 70 |
| 22 | F | 2.1 ± 0.4 | 3.1 ± 0.6 | 21 |
| 23 | Cl | 3.5 ± 0.6 | 4.5 ± 0.8 | 13 |
| 24 | Br | 4.2 ± 0.7 | 5.2 ± 0.9 | <10 |
This table is based on data for 7-hydroxymitragynine analogs, which provides a strong rationale for similar modifications to this compound.
Investigation of Atypical Receptor Modulation and Novel Signaling Pathways
A significant area of interest is the potential for this compound and its derivatives to act as biased agonists, preferentially activating G protein signaling pathways over the β-arrestin pathway. Traditional opioids like morphine activate both pathways, and the recruitment of β-arrestin is thought to contribute to some of the undesirable side effects, such as respiratory depression and tolerance.
7-Hydroxymitragynine, the parent compound of this compound, has been shown to be a G protein-biased agonist at the mu-opioid receptor (MOR). This suggests that this compound may share this property. Future research will focus on detailed in vitro signaling assays to quantify the bias of this compound and its novel derivatives. Understanding the structural determinants of this bias will be crucial for designing safer analgesics. Furthermore, investigations may uncover novel signaling pathways modulated by these compounds, expanding our understanding of opioid receptor pharmacology beyond the canonical G protein and β-arrestin pathways.
Contribution to the Broader Understanding of Monoterpenoid Indole (B1671886) Alkaloid Pharmacology
The study of this compound significantly contributes to the broader field of monoterpenoid indole alkaloid pharmacology. This class of natural products, which includes compounds like mitragynine and its various diastereomers, exhibits a wide range of biological activities. By investigating the structure-activity relationships of this compound and its derivatives, researchers can gain insights into how subtle structural modifications can dramatically alter pharmacological properties within this chemical class.
This research helps to build a comprehensive understanding of how monoterpenoid indole alkaloids interact with various receptors, not limited to opioid receptors. For instance, some kratom alkaloids have shown activity at adrenergic and serotonin (B10506) receptors. A deeper knowledge of the polypharmacology of these compounds can lead to the discovery of new therapeutic applications and a better appreciation of their complex effects. The biosynthetic pathways of these alkaloids are also a subject of interest, as understanding their formation in Mitragyna speciosa could open up possibilities for synthetic biology approaches to produce novel compounds.
Advanced Computational Chemistry and Molecular Modeling Applications in Ligand-Receptor Interactions
Advanced computational chemistry and molecular modeling are indispensable tools in the study of this compound. Techniques such as molecular docking and molecular dynamics (MD) simulations provide atomic-level insights into how this ligand interacts with opioid receptors. These models can predict the binding pose of this compound in the receptor's active site and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to its high affinity.
For example, molecular docking studies with the closely related 7-hydroxymitragynine have been used to predict its binding affinity and interactions with receptors like HER2, revealing key amino acid residues involved in stabilizing the complex. Similar computational approaches can be applied to this compound to guide the rational design of new derivatives. By simulating the dynamic behavior of the ligand-receptor complex over time, MD simulations can help to understand the conformational changes that lead to receptor activation and biased signaling. These computational methods, when used in conjunction with experimental data, can accelerate the discovery and optimization of novel therapeutic agents based on the this compound scaffold.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
